molecular formula C7H5NO3S2 B13486398 3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid

3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid

Cat. No.: B13486398
M. Wt: 215.3 g/mol
InChI Key: XVPBNPIDCNNRJV-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid (CAS# 1780771-62-1) is a high-purity chemical reagent with a molecular formula of C 7 H 5 NO 3 S 2 and a molecular weight of 215.25 g/mol . This compound features a fused thieno[2,3-d]thiazole core structure, a scaffold recognized in medicinal chemistry for its diverse biological potential . Structurally similar thiazole and fused thiazole derivatives are extensively investigated for their pharmacological activities, demonstrating significant antibacterial and antitubercular properties . Research on analogous molecular systems, such as thiazolo[3,2-b]-1,2,4-triazinone derivatives, has shown that compounds containing specific amide fragments can exhibit broad-spectrum antibacterial activity and excellent in vitro efficacy against strains like Mycobacterium smegmatis . The thiazole ring itself is a privileged structure in drug discovery, present in more than 18 FDA-approved drugs, underscoring its importance in developing new therapeutic agents . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a versatile chemical building block for synthesizing more complex molecules or as a standard in biological screening assays. For your research needs, this compound is available with a purity of 95% and can be sourced in quantities ranging from 50mg to 5g .

Properties

Molecular Formula

C7H5NO3S2

Molecular Weight

215.3 g/mol

IUPAC Name

3-methyl-2-oxothieno[2,3-d][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C7H5NO3S2/c1-8-5-3(13-7(8)11)2-4(12-5)6(9)10/h2H,1H3,(H,9,10)

InChI Key

XVPBNPIDCNNRJV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)O)SC1=O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound can inhibit or activate enzymes, receptors, and other proteins, leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Key Observations

Amino or ester substituents (e.g., in and ) increase solubility in polar or lipid environments, respectively, whereas the carboxylic acid group in the target compound may favor ionic interactions .

Synthetic Routes: Thiopyrano-thiazole derivatives (e.g., ) require complex hetero-Diels–Alder reactions, while simpler thiazole-5-carboxylic acids (e.g., ) are synthesized via cyclization-hydrolysis sequences. The target compound’s synthesis likely follows similar cyclization methods but remains undetailed in the provided evidence.

Biological Relevance: Thiazole-5-carboxylic acid derivatives are recognized for antitumor (e.g., bleomycin) and antiviral applications . The target compound’s oxo group may mimic carbonyl motifs in protease inhibitors or kinase-targeting drugs. Thiopyrano-thiazole hybrids (e.g., ) exhibit potent antiviral activity (EC₅₀ < 1 µg/mL), suggesting the fused ring system enhances target binding .

Biological Activity

3-Methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid (CAS Number: 1780771-62-1) is a heterocyclic compound characterized by its unique thieno[2,3-d][1,3]thiazole structure, which incorporates both sulfur and nitrogen atoms. This compound has garnered interest in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C₇H₅N₁O₃S₂
  • Molecular Weight : 215.25 g/mol
  • Structure : The compound features a thieno[2,3-d][1,3]thiazole ring system with a carboxylic acid functional group, enhancing its reactivity and solubility in aqueous environments .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. Its structural features allow it to effectively interact with biological targets, making it a candidate for further exploration in antimicrobial applications.

Anticancer Activity

The compound has shown promise in anticancer studies. It has been reported to inhibit certain cancer cell lines, suggesting its potential as an anticancer agent. The specific mechanisms of action may involve the modulation of metabolic pathways and interactions with DNA and proteins .

Study on Antidiabetic Effects

In a study investigating the effects of thiazole derivatives on diabetes management, it was found that compounds similar to this compound exhibited protective effects against hyperglycemia. The administration of these compounds in diabetic animal models resulted in significant improvements in serum glucose levels and lipid profiles. This suggests that such compounds may have therapeutic potential for managing Type 2 Diabetes Mellitus (T2DM) through their antioxidant and anti-inflammatory properties .

Antiviral Activity

Another area of exploration includes the antiviral activity of thiazole derivatives. Compounds structurally related to this compound have been evaluated for their ability to inhibit viral replication. In cellular assays against viruses such as yellow fever virus, certain derivatives displayed enhanced antiviral activity compared to parent compounds .

Summary of Biological Activities

Activity Description
AntimicrobialExhibits activity against various pathogens; potential for use in treating infections.
AnticancerInhibits specific cancer cell lines; potential as an anticancer agent.
AntidiabeticImproves serum glucose and lipid profiles in diabetic models; suggests therapeutic potential.
AntiviralShows inhibitory effects on viral replication; promising candidates for antiviral therapies.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways.
  • DNA Interaction : Potential binding to DNA could inhibit replication or transcription processes.
  • Antioxidant Activity : Its ability to scavenge free radicals contributes to its protective effects against oxidative stress .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via tandem acylation-hetero-Diels–Alder reactions. For example, reacting 5-(2-hydroxybenzylidene)-4-thioxo-2-thiazolidinones with citraconic acid or its anhydride under reflux conditions yields derivatives in 63–72% efficiency. Recrystallization from acetic acid or DMF/acetic acid mixtures improves purity . Sodium acetate is often used as a catalyst in acetic acid medium under reflux (3–5 h), followed by filtration and washing with solvents like ethanol and diethyl ether .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and stereochemistry, while single-crystal X-ray diffraction provides definitive spatial arrangement of substituents. For instance, X-ray analysis validated the cis orientation of the methyl and carboxylic acid groups in thiopyrano-thiazole analogs . DFT calculations (B3LYP/6-311++G(d,p)) further predict conformational stability, with planar/non-planar carboxylic groups influencing energy minima .

Q. What are the primary biological targets or enzyme systems influenced by this compound?

  • Methodological Answer : Thiazole-5-carboxylic acid derivatives are potent inhibitors of enzymes like xanthine oxidase (IC₅₀ values in µM range) and carbonic anhydrase. Structure-activity relationship (SAR) studies reveal that substituents on the thiazole ring enhance binding to catalytic sites via hydrogen bonding and hydrophobic interactions . Antitumor activity is also reported, with mechanisms involving USP7 inhibition or kinase modulation .

Advanced Research Questions

Q. How does the orientation of the carboxylic acid group in the thienothiazole ring system influence conformational stability and intermolecular interactions?

  • Methodological Answer : DFT studies show four conformers of thiazole-5-carboxylic acid derivatives, with relative energies varying by up to 29.84 kJ/mol. Planar carboxylic groups (C-C-OH orientation) exhibit greater stability due to resonance and reduced steric strain. Non-planar conformers (O=C-OH) show weaker orbital interactions (NBO analysis), affecting intermolecular hydrogen bonding in crystal lattices .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer : Discrepancies in enzyme inhibition data (e.g., varying IC₅₀ values) are addressed through:

  • Comparative assays : Standardizing buffer pH, temperature, and substrate concentrations.
  • Structural analogs : Testing methyl/oxo-modified derivatives to isolate substituent effects.
  • Molecular docking : Validating binding poses against crystallographic enzyme structures (e.g., xanthine oxidase) to reconcile activity differences .

Q. What computational approaches (e.g., DFT, molecular docking) are used to predict the reactivity and binding affinity of this compound with target enzymes?

  • Methodological Answer :

  • DFT/TD-DFT : Calculates HOMO-LUMO gaps (3–5 eV) to predict electron transfer reactivity. Electrostatic potential maps identify nucleophilic/electrophilic regions .
  • Molecular docking (AutoDock Vina) : Simulates binding to enzyme active sites, scoring interactions (e.g., ΔG = -9.2 kcal/mol for xanthine oxidase) and guiding SAR optimization .

Q. How do modifications at specific positions (e.g., methyl or oxo groups) affect the compound's pharmacological profile and SAR?

  • Methodological Answer :

  • Methyl groups : Enhance metabolic stability and lipophilicity, improving membrane permeability (logP increased by 0.5–1.0 units).
  • Oxo groups : Introduce hydrogen-bond acceptors, critical for anchoring to catalytic residues (e.g., Asn768 in xanthine oxidase).
  • Carboxylic acid : Bioisosteric replacement with sulfonamide retains activity while reducing cytotoxicity, as seen in USP7 inhibitor studies .

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